2-Amino-5-ethylbenzenethiol
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Overview
Description
2-Amino-5-ethylbenzenethiol is an organic compound that belongs to the class of aromatic amines and thiols It is characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a benzene ring, with an ethyl group (-C2H5) at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylbenzenethiol can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the reduction of nitro compounds to amines, followed by thiolation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound. Specific details on industrial methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-ethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the amino and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding amines and thiols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Amino-5-ethylbenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing molecular pathways. These interactions can modulate biological processes and have potential therapeutic effects.
Comparison with Similar Compounds
2-Aminobenzenethiol: Lacks the ethyl group, resulting in different chemical properties and reactivity.
5-Ethyl-2-mercaptobenzimidazole: Contains a benzimidazole ring instead of a benzene ring, leading to distinct biological activities.
2-Amino-4-ethylphenol: Has a hydroxyl group instead of a thiol group, affecting its chemical behavior and applications.
Uniqueness: 2-Amino-5-ethylbenzenethiol is unique due to the presence of both amino and thiol groups on the benzene ring, along with the ethyl substitution. This combination of functional groups imparts specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-amino-5-ethylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABRWGYFMWOSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438818 |
Source
|
Record name | Benzenethiol, 2-amino-5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90382-10-8 |
Source
|
Record name | Benzenethiol, 2-amino-5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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